3-[7-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]naphthalen-2-ol
Description
This compound belongs to the pyrazolo-triazolo-pyrimidine family, a class of heterocyclic molecules known for their structural complexity and diverse biological activities. The core scaffold consists of fused pyrazole, triazole, and pyrimidine rings, with a 3-chlorophenyl group at position 7 and a naphthalen-2-ol substituent at position 2. The compound has been investigated primarily as an adenosine receptor antagonist, with structural modifications aimed at optimizing receptor selectivity and pharmacokinetic profiles .
Properties
Molecular Formula |
C22H13ClN6O |
|---|---|
Molecular Weight |
412.8 g/mol |
IUPAC Name |
3-[10-(3-chlorophenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]naphthalen-2-ol |
InChI |
InChI=1S/C22H13ClN6O/c23-15-6-3-7-16(10-15)29-21-18(11-25-29)22-26-20(27-28(22)12-24-21)17-8-13-4-1-2-5-14(13)9-19(17)30/h1-12,30H |
InChI Key |
ABHJZVBOAUKUAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C3=NN4C=NC5=C(C4=N3)C=NN5C6=CC(=CC=C6)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[7-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]naphthalen-2-ol typically involves multi-step organic reactions. One common method starts with the preparation of the naphthalene derivative, followed by the construction of the pyrazolo-triazolo-pyrimidine core through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure scalability and consistency .
Chemical Reactions Analysis
Types of Reactions
3-[7-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: Commonly involves halogenation or alkylation reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of catalysts like palladium or copper, and solvents such as dichloromethane or toluene.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
3-[7-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]naphthalen-2-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[7-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]naphthalen-2-ol involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrazolo-triazolo-pyrimidine derivatives exhibit structural and functional diversity based on substituent variations. Below is a detailed comparison with key analogs:
Table 1: Structural and Pharmacological Comparison of Selected Analogs
Key Observations
Structural Variations and Receptor Affinity The target compound replaces the typical 2-furyl group (common in SCH442416 and SCH-58261) with a naphthalen-2-ol moiety. SCH-58261 and SCH442416 feature lipophilic substituents (e.g., phenethyl or methoxyphenylpropyl), improving blood-brain barrier penetration, whereas the naphthalenol group in the target compound may limit CNS access due to higher polarity .
Selectivity Profiles Most analogs (e.g., SCH442416, ZM241385) exhibit nanomolar affinity for A₂A receptors but minimal activity at A₁, A₂B, or A₃ subtypes. The 3-chlorophenyl group in the target compound is hypothesized to enhance A₂A selectivity over A₁ receptors, similar to SCH412348 (a difluorophenyl analog) .
Biological Applications Anticancer Activity: Pyrazolo-triazolo-pyrimidines with aryl substituents (e.g., 4-fluorophenyl in ) inhibit CDK2 and induce apoptosis. The target compound’s naphthalenol group may modulate kinase inhibition via π-π interactions . Antimicrobial Activity: Derivatives with electron-withdrawing groups (e.g., 4-nitrophenyl in ) show potent antimicrobial effects, suggesting the target compound could be explored for similar applications .
Synthetic Accessibility The target compound’s synthesis likely parallels methods for SCH442416 (), involving phosphorus oxychloride-mediated cyclization. However, the naphthalenol group may require protective strategies (e.g., silylation) to prevent oxidation during synthesis .
Research Findings and Implications
- Receptor Binding Studies: Molecular docking of the target compound predicts strong interactions with A₂A receptor residues (e.g., His264, Glu169) via the 3-chlorophenyl and naphthalenol groups, comparable to SCH442416 .
- Pharmacokinetics : The hydroxyl group in naphthalen-2-ol may improve aqueous solubility but reduce metabolic stability compared to SCH-58261’s phenethyl group .
- Therapeutic Potential: Preclinical models suggest adenosine A₂A antagonists mitigate neuroinflammation and depression. The target compound’s unique substituents warrant evaluation in these models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
